4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE
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Overview
Description
4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a furan ring
Preparation Methods
The synthesis of 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other morpholine derivatives and nitrophenyl-containing molecules. Compared to these, 4-METHOXY-N-{(Z)-1-({[3-(4-MORPHOLINYL)PROPYL]AMINO}CARBONYL)-2-[5-(3-NITROPHENYL)-2-FURYL]ETHENYL}BENZAMIDE is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-methoxy-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O7/c1-37-23-8-6-20(7-9-23)27(33)30-25(28(34)29-12-3-13-31-14-16-38-17-15-31)19-24-10-11-26(39-24)21-4-2-5-22(18-21)32(35)36/h2,4-11,18-19H,3,12-17H2,1H3,(H,29,34)(H,30,33)/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXHVBMXCROGC-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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